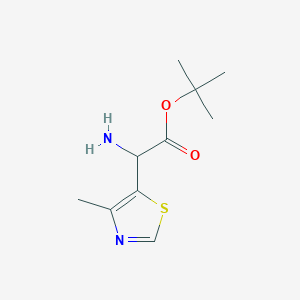

![molecular formula C20H19NO4 B2383528 N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-89-0](/img/structure/B2383528.png)

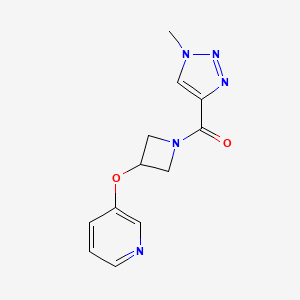

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide, also known as MFC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MFC belongs to the class of furan-2-carboxamide compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Perovskite Solar Cells (PSCs)

Background: Perovskite solar cells (PSCs) have gained significant attention due to their high power conversion efficiency (PCE) and promising photoelectric properties. Hole-transport materials (HTMs) play a crucial role in PSCs by facilitating the extraction of holes from the perovskite layer to the metal electrodes.

MPFC’s Role: Researchers have explored MPFC derivatives as potential HTMs. Specifically, two derivatives—CP1 and CP2—were designed based on the arylamine-based HTM H101. These derivatives feature different conjugated π-bridge cores of fused aromatic rings.

Findings::- Experimental validation confirmed the theoretical predictions, with CP1-based PSCs achieving a higher PCE (15.91%) than H101-based devices (14.78%). The enhanced hole mobility and uniform film morphology contributed to this improvement .

Chemoselective Multitasking Reagent

Background: Organic amines often require protection through carbamate bond-mediated cappings. Researchers seek stable linkages for protecting and deprotecting amino groups.

MPFC’s Role: 2-Methoxyphenyl isocyanate , a derivative of MPFC, has been employed as a chemoselective multitasking reagent. It forms chemically stable urea linkages, making it suitable for amino group protection and deprotection .

Biocatalytic Production of (2R,3S)-3-(4-Methoxyphenyl)glycidic Acid Methyl Ester

Background: Bioreactors offer an efficient way to produce valuable compounds. Lipases from microorganisms can catalyze reactions in emulsion bioreactors.

MPFC’s Role: Researchers proposed using the lipase from Serratia marcescens to produce (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester (MPGM) from its racemic mixture. This demonstrates the potential of MPFC derivatives in biocatalysis .

properties

IUPAC Name |

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-14-5-3-4-6-18(14)24-13-17-11-12-19(25-17)20(22)21-15-7-9-16(23-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOJDDAAFPASJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2383445.png)

![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2383446.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2383454.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2383461.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)